1'-[(3,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
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Overview
Description
1’-[(3,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. The compound contains a 3,4,5-trimethoxyphenyl group, which is known for its electron-rich properties and is often found in biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[(3,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] typically involves multiple steps, starting with the preparation of the 3,4,5-trimethoxyphenyl group. This group can be synthesized through the methylation of gallic acid derivatives. The spiro[indene-1,4’-piperidine] core is then constructed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
1’-[(3,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
1’-[(3,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-cancer, anti-fungal, and anti-bacterial properties.
Mechanism of Action
The mechanism of action for 1’-[(3,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] involves its interaction with various molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock proteins, which are crucial for cell division and stress response . This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a similar trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating external genital warts.
Uniqueness
1’-[(3,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] is unique due to its spiro structure, which provides a distinct three-dimensional arrangement that can enhance its binding affinity to molecular targets. This structural uniqueness makes it a valuable compound for research in drug development and other scientific applications .
Properties
IUPAC Name |
1'-[(3,4,5-trimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-25-20-14-17(15-21(26-2)22(20)27-3)16-24-12-10-23(11-13-24)9-8-18-6-4-5-7-19(18)23/h4-9,14-15H,10-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNELSWDTGNDESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC3(CC2)C=CC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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